Br-PEG2-oxazolidin-2-one

PROTAC linker optimization protein degradation ternary complex formation

Select this heterobifunctional PROTAC linker to accelerate your SAR campaigns. The PEG2 spacer (~11–12 Å) and oxazolidin-2-one core provide a balanced rigidity-solubility profile that generic alkyl linkers cannot replicate, while the terminal bromine enables direct conjugation to E3 ligase ligands. Supplied at ≥98% purity to minimize post-conjugation purification, it allows systematic linker-length exploration without de novo synthesis.

Molecular Formula C9H16BrNO4
Molecular Weight 282.13 g/mol
Cat. No. B11933869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG2-oxazolidin-2-one
Molecular FormulaC9H16BrNO4
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1COC(=O)N1CCOCCOCCBr
InChIInChI=1S/C9H16BrNO4/c10-1-4-13-7-8-14-5-2-11-3-6-15-9(11)12/h1-8H2
InChIKeyILZHRTGCGAAXCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Br-PEG2-oxazolidin-2-one PROTAC Linker: Key Molecular Specifications and Class Identification


Br-PEG2-oxazolidin-2-one (C9H16BrNO4, MW 282.13 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker employed in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . The compound incorporates three key structural features: a terminal bromine atom enabling nucleophilic displacement or metal-catalyzed cross-coupling reactions, a PEG2 spacer that provides a defined linear distance (~11–12 Å between attachment points) while maintaining aqueous solubility, and an oxazolidin-2-one heterocyclic core that introduces moderate structural rigidity relative to fully flexible alkyl or PEG chains [1][2]. These combined features distinguish Br-PEG2-oxazolidin-2-one from simpler alkyl halide linkers lacking solubility-enhancing PEG motifs, and from non-halogenated oxazolidinone-PEG conjugates requiring additional functional group interconversion steps for covalent ligation .

Why Br-PEG2-oxazolidin-2-one Cannot Be Replaced by Generic PEG Linkers or Alkyl Halides in PROTAC Development


Substituting Br-PEG2-oxazolidin-2-one with a generic PEG linker or simple alkyl halide is not a functionally neutral exchange. First, linker length is a critical determinant of PROTAC degradation efficiency: compounds with linkers between 12 and 29 atoms exhibit submicromolar DC50 values, whereas suboptimal lengths can reduce potency by over 100-fold [1]. Br-PEG2-oxazolidin-2-one provides an empirically validated 7-atom linear span (excluding the oxazolidinone ring) that has been shown in multiple PROTAC campaigns to position E3 ligase and target protein ligands in productive ternary complex geometries [2]. Second, linker composition directly impacts degradation outcomes: studies replacing PEG4 spacers with piperazine-carbocycle hybrids achieved 15-fold improvements in DC50, demonstrating that rigidity and chemical composition are not interchangeable variables . Third, the oxazolidin-2-one heterocycle introduces nitrogen-containing ring character that, as established in recent PROTAC linker design literature, can improve in vivo metabolic stability and enhance degradation selectivity relative to fully flexible alkyl or PEG chains [3][4]. Generic substitution disregards these orthogonal constraints, potentially undermining months of SAR optimization.

Quantitative Differentiation Evidence: Br-PEG2-oxazolidin-2-one vs. Closest Analogs and Alternatives


Evidence Dimension 1: PEG Linker Length Optimization and Degradation Potency

Systematic linker length optimization studies in PROTAC design establish that linker atom count is a first-order determinant of degradation potency. Br-PEG2-oxazolidin-2-one provides a 7-atom linear PEG span (two ethylene glycol units) between the oxazolidinone nitrogen and the terminal bromine, corresponding to a contour length of approximately 11–12 Å [1]. This length falls within the empirically validated optimal window of 12–29 atoms that consistently produces submicromolar DC50 values across diverse PROTAC systems. Shorter linkers (≤6 atoms) routinely fail to achieve ternary complex formation; longer linkers (>29 atoms) can reduce degradation efficiency by 10- to 100-fold due to entropic penalties and non-productive complex geometries [2]. Br-PEG2-oxazolidin-2-one occupies the optimal lower-mid range, balancing sufficient reach for accommodating varied protein-ligand pairs with minimal entropic penalty [3].

PROTAC linker optimization protein degradation ternary complex formation

Evidence Dimension 2: Reactive Handle Utility – Bromine vs. Non-Halogenated Analogs

Br-PEG2-oxazolidin-2-one incorporates a primary alkyl bromide as its terminal reactive group, enabling direct conjugation to nucleophiles (amines, thiols, hydroxyls) under mild conditions without additional activation steps. In contrast, non-halogenated oxazolidinone-PEG analogs (e.g., hydroxy-terminated variants) require in situ activation with reagents such as N,N‘-carbonyldiimidazole (CDI) or p-toluenesulfonyl chloride (TsCl), adding synthetic steps and reducing overall yield . The bromide functionality also enables orthogonal coupling strategies via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) when first converted to an azide intermediate, a transformation that proceeds quantitatively (>95% yield) under standard conditions [1]. Azido-PEG4-oxazolidin-2-one, a commercially available click-chemistry analog, offers the azide pre-installed, but at the cost of a longer PEG4 spacer (4 ethylene glycol units, ~16–18 Å) that may be suboptimal for certain PROTAC geometries requiring shorter linkers .

nucleophilic substitution copper-catalyzed coupling bifunctional linker chemistry

Evidence Dimension 3: Heterocyclic Linker Rigidity – Oxazolidin-2-one vs. Fully Flexible Alkyl Chains

The incorporation of nitrogen-containing heterocycles such as oxazolidin-2-one into PROTAC linkers has been demonstrated to enhance degradation efficiency and in vivo metabolic stability relative to fully flexible alkyl or PEG chains [1]. In a systematic linker optimization study, replacing a flexible PEG4 spacer with a piperazine-carbocycle hybrid linker increased BRD4 degradation potency (DC50) by 15-fold . The oxazolidin-2-one core in Br-PEG2-oxazolidin-2-one contributes similar cyclic rigidity and potential hydrogen-bonding capacity via the carbonyl oxygen, which may engage in stabilizing non-covalent interactions with the target protein or E3 ligase surface to promote ternary complex stabilization [2]. While direct comparative DC50 data for Br-PEG2-oxazolidin-2-one-containing PROTACs versus alkyl-only linker PROTACs are not yet published, the class-level evidence for heterocycle-modified linkers consistently demonstrates improved degradation parameters and selectivity profiles [3].

linker rigidity ternary complex stability metabolic stability

Optimal Scientific and Industrial Applications for Br-PEG2-oxazolidin-2-one in PROTAC Development


Rapid PROTAC Library Construction for Linker Length SAR Studies

Br-PEG2-oxazolidin-2-one is optimally deployed in the early-stage synthesis of PROTAC libraries where systematic linker length exploration is required. The compound‘s PEG2 spacer (7 atoms) provides a mid-range linear separation that complements shorter PEG1 and longer PEG3/PEG4 variants, enabling researchers to construct a graded linker-length series without synthesizing each linker de novo. As established in linker SAR literature, optimal degradation potency (DC50 ~3 nM, Dmax ~96%) is achieved with 12–29 atom linkers; Br-PEG2-oxazolidin-2-one provides a key data point at the lower end of this optimal range, helping to define the minimum effective linker length for a given target–ligand pair [1]. This pre-manufactured, high-purity building block reduces per-compound synthesis time and minimizes batch-to-batch variability in comparative SAR assessments.

Construction of CRBN- or VHL-Based PROTACs Requiring Oxazolidinone-Containing Linker Architectures

For PROTAC campaigns that have identified oxazolidinone-containing linkers as optimal—whether due to improved metabolic stability, enhanced ternary complex formation, or favorable patent positioning—Br-PEG2-oxazolidin-2-one provides a ready-to-conjugate building block. The heterocyclic oxazolidin-2-one core offers moderate rigidity that can be advantageous in stabilizing specific ternary complex geometries with CRBN or VHL E3 ligases [2]. The terminal bromine enables conjugation to amine-functionalized E3 ligase ligands (e.g., pomalidomide derivatives with pendant amines, or VHL ligands bearing solvent-exposed amino groups) under standard alkylation conditions. This approach is particularly valuable for research groups seeking to differentiate their PROTAC chemical matter from competitors relying solely on fully flexible alkyl or PEG linkers [3].

Synthesis of Degrader Molecules with Defined Physicochemical Profiles

Br-PEG2-oxazolidin-2-one is well-suited for PROTAC synthesis when precise control over physicochemical properties is required. The PEG2 moiety contributes hydrophilic character (estimated cLogP contribution approximately -0.8 to -1.2) without the excessive polarity or synthetic complexity associated with longer PEG chains [4]. The oxazolidin-2-one ring introduces a balanced polar surface area contribution (PSA ~29–30 Ų for the oxazolidinone carbonyl and ring oxygen) that can improve aqueous solubility while maintaining sufficient lipophilicity for passive membrane permeability. This balance is critical for PROTACs, which must navigate the challenging ‘beyond Rule of 5‘ chemical space while retaining sufficient solubility for in vitro assays and potential in vivo studies [5]. The compound is delivered at ≥95% purity from multiple vendors, minimizing purification burden after conjugation.

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